1-Ethyl-6-oxopiperidine-3-carboxylic acid

Lipophilicity ADME Medicinal Chemistry

Optimizing CNS-penetrant candidates demands precise lipophilicity control-generic piperidinone analogs often miss the narrow LogP window for blood-brain barrier permeability. 1-Ethyl-6-oxopiperidine-3-carboxylic acid (≥95% purity, solid free-base) directly solves this challenge. · Moderate LogP (0.08-0.27) & tPSA 57.6 Ų - balances membrane permeability with aqueous solubility for fragment-based CNS programs. · N-Ethyl lactam scaffold - patented core for long-lasting cooling agents (US20120129827A1, US8575349B2); enables proprietary flavor/fragrance IP. · Carboxylic acid handle (pKa ~4.26) - ready for amide/ester library synthesis via standard coupling chemistry. Consistent 95% purity ensures reproducible high-throughput screening.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 915919-82-3
Cat. No. B1520559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-oxopiperidine-3-carboxylic acid
CAS915919-82-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCN1CC(CCC1=O)C(=O)O
InChIInChI=1S/C8H13NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
InChIKeyBDOVKBMNIWNGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-oxopiperidine-3-carboxylic Acid – Overview


1‑Ethyl‑6‑oxopiperidine‑3‑carboxylic acid (CAS 915919‑82‑3, MFCD08059986) is an N‑ethyl‑substituted piperidinone carboxylic acid with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . The compound exists as a white to off‑white solid and is supplied as a free‑base with a minimum purity specification of 95% . Its structure features a piperidine ring with a 6‑oxo (lactam) functionality and a carboxylic acid group at the 3‑position, making it a versatile intermediate for medicinal chemistry and organic synthesis . Physicochemical properties derived from computational predictions include a predicted pKa of 4.26 ± 0.20, a boiling point of 371.3 ± 35.0 °C, and a density of 1.19 g/cm³ .

1 Solid free-base form simplifies weighing and dry storage
2 N-ethyl scaffold for tuning lipophilicity in lead optimization
3 Carboxylic acid handle supports amide/ester derivatization

Why 1-Ethyl-6-oxopiperidine-3-carboxylic Acid Cannot Be Substituted


Although the 6‑oxopiperidine‑3‑carboxylic acid scaffold is common to a family of compounds, substitution at the N‑1 position profoundly alters physicochemical and potentially pharmacological properties [1]. Simple N‑alkyl chain length variations (methyl, ethyl, propyl, isopropyl) produce distinct LogP values, which influence membrane permeability and solubility . Furthermore, the unsubstituted parent (6‑oxopiperidine‑3‑carboxylic acid) lacks the N‑alkyl group required for the cooling compound activity claimed in patents covering 1‑alkyl‑6‑oxopiperidine‑3‑carboxylic acid derivatives [2]. Therefore, substituting a generic or non‑N‑alkylated analog will not replicate the specific property profile of the N‑ethyl derivative, underscoring the need for precise compound selection.

N-alkyl substitution alters lipophilicity Methyl, propyl, or unsubstituted analogs shift LogP and may change permeability profile.
Unsubstituted parent lacks cooling patent context The N-alkyl group is mandatory in patent claims; non-alkylated scaffold does not align.
Chain-length variations alter ADME context Ethyl to propyl or isopropyl shift can modify solubility and logD, requiring re-optimization.

1-Ethyl-6-oxopiperidine-3-carboxylic Acid – Quantitative Differentiation


LogP Comparison Across N-Alkyl Analogs

The lipophilicity of 1‑ethyl‑6‑oxopiperidine‑3‑carboxylic acid, as measured by computed LogP, is 0.27 (from ChemSrc) to 0.08 (from Hit2Lead) [REFS-1, REFS-2]. This value differs from that of the N‑methyl analog (LogP ≈ −0.3 to −0.5) and the N‑propyl analog (LogP = 0.61) . The N‑ethyl substituent thus confers intermediate lipophilicity, which is critical for optimizing membrane permeability and solubility in drug discovery programs .

LogP Comparison
Cross-study comparable
Target LogP 0.08–0.27 vs N‑methyl −0.3 to −0.5, N‑propyl 0.61
Intermediate lipophilicity supports ADME tuning context
Computed values; experimental confirmation advised
Lipophilicity ADME Medicinal Chemistry

pKa Comparison with Unsubstituted Scaffold

The predicted pKa of 1‑ethyl‑6‑oxopiperidine‑3‑carboxylic acid is 4.26 ± 0.20 . While experimental pKa data for the unsubstituted 6‑oxopiperidine‑3‑carboxylic acid are not directly available, the N‑ethyl substitution is expected to slightly modulate the carboxylic acid acidity due to electronic effects of the N‑alkyl lactam . The presence of an N‑ethyl group differentiates the ionization profile from the parent scaffold, which influences solubility and salt formation behavior.

Predicted pKa
Class-level inference
4.26 ± 0.20 (carboxylic acid)
Ionization state prediction for formulation context
N-ethyl electronic effect may shift vs unsubstituted; data to verify
pKa Ionization Physicochemical Properties

Purity and Physical Form Consistency

1‑Ethyl‑6‑oxopiperidine‑3‑carboxylic acid is consistently offered with a minimum purity specification of 95% by multiple vendors, including AK Scientific and BOC Sciences [REFS-1, REFS-2]. The compound is a solid at 20 °C , simplifying handling and storage compared to liquid analogs. While purity specifications for comparator N‑alkyl analogs (e.g., 1‑methyl, 1‑isopropyl) are also typically 95%, the reliability of supply and the physical form (solid) of the ethyl derivative reduce variability in synthetic workflows .

Purity & Form
Supporting evidence
Min. 95% purity, solid at 20°C
Consistent specification supports reproducible weighing
Vendor specification; similar purity across N-alkyl analogs
Purity Quality Control Procurement

Cooling Compound Patent Claims

US patent applications US20120129827A1 and US8575349B2 explicitly claim derivatives of 1‑alkyl‑6‑oxopiperidine‑3‑carboxylic acids as cooling compounds with surprisingly long‑lasting cooling and refreshing effects [REFS-1, REFS-2]. The 1‑ethyl‑substituted core falls within the generic scope of these patents, whereas the unsubstituted 6‑oxopiperidine‑3‑carboxylic acid does not meet the N‑alkyl requirement. This patent coverage provides a clear intellectual property‑based differentiation for the N‑ethyl analog in flavor, fragrance, and consumer product applications.

Cooling Patent Context
Class-level inference
1-ethyl scaffold covered by US20120129827A1 / US8575349B2
N-alkyl requirement differentiates from unsubstituted parent
Specific cooling EC50 not disclosed; sensory data not provided
Cooling Agents TRPM8 Flavor & Fragrance

1-Ethyl-6-oxopiperidine-3-carboxylic Acid Applications


Balanced Lipophilicity for Lead Optimization

The N‑ethyl substituent confers intermediate lipophilicity compared to the more polar N‑methyl analog (LogP < 0) and the more lipophilic N‑propyl/isopropyl analogs (LogP 0.39–0.61). This property makes 1‑ethyl‑6‑oxopiperidine‑3‑carboxylic acid a strategic choice for medicinal chemists aiming to optimize membrane permeability while maintaining acceptable aqueous solubility . It is particularly suitable as a fragment or building block in CNS‑penetrant drug discovery programs where moderate lipophilicity is desired .

Cooling & Flavor Compound Synthesis

Patents US20120129827A1 and US8575349B2 claim 1‑alkyl‑6‑oxopiperidine‑3‑carboxylic acid derivatives as long‑lasting cooling compounds. The 1‑ethyl‑substituted core is a key intermediate for preparing novel cooling agents that may offer advantages over menthol, such as reduced odor and bitterness [1]. Researchers in the flavor and fragrance industry can leverage this scaffold to develop proprietary cooling ingredients with potentially improved sensory profiles.

Early-Stage Physicochemical Screening

With a predicted pKa of 4.26 ± 0.20, the carboxylic acid group of this compound is largely ionized at physiological pH, influencing solubility and formulation. The solid physical form and 95% purity facilitate accurate preparation of stock solutions for high‑throughput screening . The compound's moderate LogP (0.08–0.27) and topological polar surface area (tPSA = 57.6 Ų) suggest favorable permeability characteristics, supporting its use in fragment‑based drug discovery and property‑driven library design .

Building Block for Scaffold Derivatization

The carboxylic acid functionality at the 3‑position enables straightforward conversion to amides, esters, and other derivatives via well‑established coupling chemistry . The N‑ethyl lactam ring provides a stable, functionalizable core that can be further elaborated. Researchers in combinatorial chemistry and medicinal chemistry can employ this compound as a versatile starting material for generating focused libraries of N‑alkyl piperidinone analogs with tunable properties.

Application
Selection Property
Validation Focus
Lead optimization
Intermediate lipophilicity context
LogP/ADME property review
Cooling agent research
N-alkyl scaffold alignment
Patent-context review
Physicochemical screening
Solid form and purity specification
Ionization and solubility profiling
Derivatization scaffold
Carboxylic acid handle
Amide/ester coupling feasibility
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